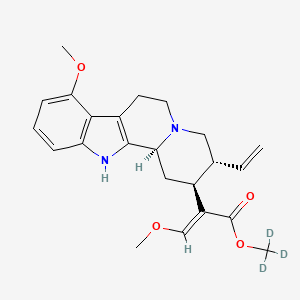
Paynantheine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of paynantheine-d3 involves the incorporation of deuterium atoms into the paynantheine molecule. One common method is the enantioselective thiourea-catalyzed Pictet–Spengler reaction, which forms the tetrahydro-β-carboline ring . This is followed by a palladium-catalyzed Tsuji–Trost allylic alkylation to close the D-ring .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Paynantheine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
Chemistry: Paynantheine-d3 is used to study the metabolic pathways and pharmacokinetics of paynantheine in various biological systems .
Biology: Research on this compound helps in understanding its interaction with biological receptors and enzymes, particularly in the context of its potential therapeutic effects .
Industry: While its industrial applications are limited, this compound is valuable in the pharmaceutical industry for drug development and testing .
作用机制
Paynantheine-d3 exerts its effects primarily through interactions with opioid receptors. It acts as a competitive antagonist at the human mu opioid receptor, which may contribute to its ability to reduce alcohol intake . The compound also interacts with serotonin receptors, although with lower affinity . These interactions influence various molecular pathways, including those involved in pain modulation and addiction .
相似化合物的比较
Mitragynine: Another major alkaloid in Mitragyna speciosa with similar pharmacological properties.
Speciogynine: A diastereomer of mitragynine with comparable effects.
7-Hydroxymitragynine: A more potent derivative of mitragynine with stronger opioid receptor activity.
Uniqueness: Paynantheine-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s behavior in biological systems that are not possible with non-labeled analogs .
属性
分子式 |
C23H28N2O4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3 |
InChI 键 |
JGZKIGWXPPFMRG-BAESUDMPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC |
规范 SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















